2-Cyano Substituent is Essential for Downstream Derivatization Compared to Unsubstituted Scaffold
The 2-cyano group is explicitly listed as a preferred substituent in the claims of EP3129376A1, enabling key transformations such as hydrolysis to carboxylic acids, reduction to aminomethyl analogues, and cycloaddition reactions. The unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (CAS 1209685-62-0) lacks this synthetic functionality, rendering it incompatible with the inhibitor series described [1].
| Evidence Dimension | Synthetic versatility (presence/absence of C2 nitrile) |
|---|---|
| Target Compound Data | Contains C2-CN group (enables hydrolysis, reduction, cycloaddition) |
| Comparator Or Baseline | Unsubstituted scaffold: 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (CAS 1209685-62-0); no C2 functional group |
| Quantified Difference | Qualitative; nitrile present vs. absent; critical for patent-defined inhibitor series |
| Conditions | Review of synthetic pathways in EP3129376A1 |
Why This Matters
Procurement of the unsubstituted scaffold would preclude access to the entire family of C2-derivatized ROS1 inhibitors disclosed in the patent, resulting in a dead-end for medicinal chemistry campaigns.
- [1] Vialard JE, et al. Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors. European Patent EP3129376A1, 2015. View Source
